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Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play crucial roles in

regulating gene expression at the post-transcriptional level. Among these, microRNA-143 (miR-

143) has garnered significant attention as a key regulator in various cellular processes,

including proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of miR-143 has

been implicated in numerous diseases, most notably in cancer, where it often functions as a

tumor suppressor.[1][2][4] Consequently, the generation of stable cell lines that constitutively

overexpress miR-143 is an invaluable tool for elucidating its molecular mechanisms, identifying

downstream targets, and for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for the creation and validation of

stable cell lines overexpressing miR-143. The protocols detailed below cover lentiviral vector

construction, stable cell line generation, and subsequent validation of miR-143 overexpression

and its functional consequences.

Data Presentation: Quantitative Effects of miR-143
Overexpression
The following tables summarize quantitative data from various studies, illustrating the typical

outcomes of stable miR-143 overexpression in different cell lines.
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Table 1: Quantification of miR-143 Overexpression

Cell Line
Transfection
Method

Fold Change in
miR-143
Expression (Mean
± SD)

Reference

K562 (Leukemia) Lentiviral Transduction
>6-fold increase vs.

control
[5]

AGS (Gastric Cancer) Mimic Transfection
~7.5-fold increase vs.

control
[2]

PC9/GR (Lung

Cancer)
Transfection

Significantly increased

vs. control

CHO (Chinese

Hamster Ovary)
Stable Transfection

Not specified, but

significant

HCT116 (Colon

Cancer)
Transfection

Not specified, but

significant

Table 2: Functional Effects of miR-143 Overexpression
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Cell Line Phenotypic Change
Quantitative
Measurement
(Mean ± SD)

Reference

K562 (Leukemia) Increased Apoptosis
Higher early apoptosis

rate vs. control
[1]

K562 (Leukemia)
Decreased

Proliferation

Significant reduction

at 72h and 96h (p ≤

0.018)

[1]

AGS (Gastric Cancer)
Decreased

Proliferation

Significant decline vs.

control
[2]

AGS (Gastric Cancer) Decreased Migration
46% inhibition vs.

control
[2]

AGS (Gastric Cancer) Decreased Invasion
52% inhibition vs.

control
[2]

HCT116 (Colon

Cancer)

Decreased

Proliferation

Up to 20% reduction

at 96h (p < 0.01)
[6]

HCT116 (Colon

Cancer)

Increased Apoptosis

(with oxaliplatin)

Increased caspase-

3/7 activity
[6]

A549 (Lung Cancer) G2 Cell Cycle Arrest

2-fold larger G2

population vs. control

(p < 0.01)

[5]

A549 (Lung Cancer)
Increased Cell

Doubling Time

5.4% increase vs.

control (p < 0.001)
[5]

Table 3: Downregulation of miR-143 Target Gene and Protein Expression
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Cell Line
Target
Gene/Protein

Method of
Measurement

Fold Change
in Expression
(Mean ± SD)

Reference

K562 (Leukemia)
DNMT3A (mRNA

& Protein)

q-PCR &

Western Blot

Decreased vs.

control
[1]

K562 (Leukemia) Bcl-2 (mRNA) q-PCR
Reduced vs.

control
[1]

K562 (Leukemia)
Pro-caspase-3 &

-9 (Protein)
Western Blot

Reduced vs.

control
[1]

AGS (Gastric

Cancer)
STAT3 (Protein) Western Blot

Considerable

downregulation

vs. control

[2]

PC9/GR (Lung

Cancer)

p-EGFR, p-AKT,

p-ERK1/2

(Protein)

Western Blot

Significantly

inhibited vs.

control

[4]

MiaPaCa2

(Pancreatic

Cancer)

Multiple proteins
SILAC-based

Proteomics

93 proteins

downregulated

>2-fold

[7]

Experimental Protocols
Protocol 1: Lentiviral Vector Construction for miR-143
Overexpression
This protocol outlines the steps for cloning the pre-miR-143 sequence into a lentiviral

expression vector. Lentiviral vectors are recommended for stable cell line generation due to

their ability to integrate into the host cell genome, leading to long-term, stable expression.[8]

Materials:

Human genomic DNA or a plasmid containing the pre-miR-143 sequence

Lentiviral expression vector (e.g., pLKO.1, pLenti, or similar, containing a selection marker

like puromycin or neomycin resistance)
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Restriction enzymes (e.g., EcoRI and AgeI)

T4 DNA Ligase

High-fidelity DNA polymerase for PCR

Primers for amplifying pre-miR-143

Agarose gel and electrophoresis equipment

Gel extraction kit

Competent E. coli for transformation

LB agar plates with appropriate antibiotic

Plasmid purification kit

Procedure:

Primer Design and PCR Amplification: Design primers to amplify the human pre-miR-143

sequence (~100-200 bp) along with flanking regions necessary for proper processing.

Incorporate restriction enzyme sites into the primers that are compatible with the multiple

cloning site (MCS) of the lentiviral vector.

PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the pre-miR-

143 sequence from a suitable template.

Vector and Insert Digestion: Digest both the lentiviral vector and the purified PCR product

with the selected restriction enzymes.

Gel Purification: Separate the digested vector and insert by agarose gel electrophoresis and

purify the DNA fragments of the correct size using a gel extraction kit.

Ligation: Ligate the purified pre-miR-143 insert into the digested lentiviral vector using T4

DNA Ligase.

Transformation: Transform the ligation product into competent E. coli cells.
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Colony Selection and Plasmid Purification: Plate the transformed bacteria on LB agar plates

containing the appropriate antibiotic for vector selection. Select individual colonies, grow

them in liquid culture, and purify the plasmid DNA.

Verification: Verify the correct insertion of the pre-miR-143 sequence by restriction digestion

and Sanger sequencing.

Protocol 2: Generation of Stable Cell Lines
Overexpressing miR-143
This protocol describes the production of lentiviral particles and the subsequent transduction of

target cells to generate a stable cell line.

Materials:

HEK293T cells (for lentivirus production)

Lentiviral vector containing pre-miR-143

Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

Transfection reagent (e.g., Lipofectamine 2000 or similar)

Target cell line of interest

Complete cell culture medium

Polybrene

Selection antibiotic (e.g., puromycin, G418)

0.45 µm filter

Procedure:

Lentivirus Production:
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Co-transfect HEK293T cells with the lentiviral expression vector containing pre-miR-143

and the packaging plasmids using a suitable transfection reagent.

After 48-72 hours, collect the cell culture supernatant containing the lentiviral particles.

Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant

can be used immediately or stored at -80°C.

Transduction of Target Cells:

Plate the target cells at an appropriate density.

The next day, infect the cells with the collected lentiviral supernatant in the presence of

polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

Incubate the cells with the virus for 24-48 hours.

Selection of Stable Cells:

After transduction, replace the virus-containing medium with fresh medium containing the

appropriate selection antibiotic (the concentration of which should be predetermined by a

kill curve for the specific cell line).

Continue to culture the cells in the selection medium, replacing the medium every 2-3

days, until non-transduced cells are eliminated and resistant colonies appear.

Expansion of Stable Pools:

Once stable, antibiotic-resistant colonies are established, they can be pooled and

expanded for further experiments. This polyclonal population will have varying levels of

miR-143 expression.

(Optional) Single-Cell Cloning:

To obtain a monoclonal cell line with uniform miR-143 expression, perform limiting dilution

or use fluorescence-activated cell sorting (FACS) if the vector co-expresses a fluorescent

marker.
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Expand individual clones and screen for the desired level of miR-143 expression.

Protocol 3: Validation of miR-143 Overexpression by
qRT-PCR
This protocol details the quantification of mature miR-143 expression in the generated stable

cell line compared to a control cell line.

Materials:

RNA extraction kit suitable for small RNAs

miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit)

miRNA-specific primers for miR-143 and a suitable endogenous control (e.g., U6 snRNA,

RNU6B)[9]

Real-time PCR master mix (e.g., TaqMan Universal PCR Master Mix)

Real-time PCR instrument

Procedure:

RNA Extraction: Isolate total RNA, including the small RNA fraction, from both the miR-143

overexpressing stable cell line and a control cell line (e.g., parental line or a line transduced

with an empty vector).

Reverse Transcription (RT): Perform reverse transcription on the isolated RNA using a

miRNA-specific stem-loop RT primer for miR-143 and the endogenous control.

Quantitative Real-Time PCR (qRT-PCR):

Set up the qRT-PCR reaction using the cDNA, miRNA-specific forward and reverse

primers, and a TaqMan probe or SYBR Green master mix.

Run the reaction on a real-time PCR instrument.

Data Analysis:
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Determine the cycle threshold (Ct) values for miR-143 and the endogenous control in both

the stable and control cell lines.

Calculate the relative expression of miR-143 using the ΔΔCt method.

Protocol 4: Validation of miR-143 Target Engagement
using a Luciferase Reporter Assay
This protocol is used to confirm that miR-143 directly targets a putative mRNA by cloning the 3'

UTR of the target gene into a luciferase reporter vector.[9][10][11][12][13]

Materials:

Dual-luciferase reporter vector (e.g., pmirGLO)

Primers to amplify the 3' UTR of the putative target gene

Site-directed mutagenesis kit (optional)

HEK293T or other easily transfectable cells

Transfection reagent

Dual-luciferase assay system

Luminometer

Procedure:

Cloning of the 3' UTR:

Amplify the 3' UTR of the putative target gene containing the predicted miR-143 binding

site from cDNA.

Clone the amplified 3' UTR fragment into the multiple cloning site of a dual-luciferase

reporter vector, downstream of the luciferase gene.
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(Optional) Create a mutant 3' UTR construct where the miR-143 seed-binding site is

mutated using site-directed mutagenesis. This will serve as a negative control.

Co-transfection:

Co-transfect HEK293T cells with:

The luciferase reporter vector containing the wild-type 3' UTR and a miR-143

expression vector (or a negative control vector).

The luciferase reporter vector containing the mutant 3' UTR and a miR-143 expression

vector (or a negative control vector).

Luciferase Assay:

After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla

luciferase activities using a dual-luciferase assay system and a luminometer.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for

transfection efficiency.

A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR

and the miR-143 expression vector, but not in the control groups, confirms direct targeting.

Protocol 5: Western Blot Analysis of Downstream Target
Proteins
This protocol is used to assess the protein levels of known or putative downstream targets of

miR-143.

Materials:

miR-143 overexpressing and control stable cell lines

RIPA buffer or other suitable lysis buffer with protease inhibitors
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BCA protein assay kit

SDS-PAGE gels and electrophoresis equipment

PVDF or nitrocellulose membranes

Transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against target proteins (e.g., EGFR, p-Akt, Akt, ERK, STAT3, Bcl-2) and a

loading control (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Lyse the miR-143 overexpressing and control cells and quantify the

protein concentration.

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-

PAGE and transfer the proteins to a membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody against the target protein.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detection:
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Strip the membrane and re-probe for a loading control to ensure equal protein loading.

Data Analysis: Quantify the band intensities and normalize the target protein levels to the

loading control.

Mandatory Visualizations
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Caption: Workflow for creating and validating stable miR-143 overexpressing cell lines.
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Caption: Biogenesis pathway of mature miR-143.
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Caption: miR-143 signaling pathways and its cellular effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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